molecular formula C15H25NO4 B13453987 Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

Cat. No.: B13453987
M. Wt: 283.36 g/mol
InChI Key: MEKWRCCWROBOEJ-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a compound belonging to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane framework. This compound is notable for its rigid and compact structure, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . One common approach starts with a thermal [2+2] cycloaddition between dichloroketene and allyl chloride, followed by further derivatization steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its rigid structure makes it useful in studying protein-ligand interactions.

    Medicine: It is being explored for its potential in drug development, particularly in creating bio-active compounds.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The rigid structure of the bicyclo[2.1.1]hexane scaffold allows it to fit into binding sites of proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its rigid structure and the presence of tert-butyl groups make it particularly stable and versatile for various applications .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

ditert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15-7-10(8-15)9-16(15)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3

InChI Key

MEKWRCCWROBOEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)CN2C(=O)OC(C)(C)C

Origin of Product

United States

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